N-[(3-chlorothiophen-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Description
N-[(3-chlorothiophen-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group
Properties
IUPAC Name |
N-[(3-chlorothiophen-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S2/c1-7-11(8(2)17-13-7)19(15,16)14(3)6-10-9(12)4-5-18-10/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJMFWPESRSNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=C(C=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorothiophen-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorothiophen-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-[(3-chlorothiophen-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-[(3-chlorothiophen-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide .
- Thiophene-based drugs : Suprofen, Articaine .
Uniqueness
N-[(3-chlorothiophen-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of a thiophene ring, an oxazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
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